molecular formula C4H4Cl2N4 B153422 2,6-Dichloropyrimidine-4,5-diamine CAS No. 130838-36-7

2,6-Dichloropyrimidine-4,5-diamine

Cat. No. B153422
M. Wt: 179 g/mol
InChI Key: VJVAQTIZGIIBCM-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The specific compound of interest has two chlorine atoms substituted at the 2 and 6 positions of the pyrimidine ring and amino groups at the 4 and 5 positions.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the strategic functionalization of the pyrimidine ring to achieve desired biological activities. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 6-alkyl substituted-5-(4'-amino-phenyl)-pyrimidine-2,4-diamines was described as a rapid process yielding good yields without the need for chromatography, indicating the potential for efficient synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction studies have shown that pyrimidine rings are planar, with bond angles suggesting partial double-bond character within the ring . This planarity is important for the interaction of pyrimidine derivatives with biological targets. The crystal structure of pyrimidine-2,4-diamine acetone monosolvate revealed a nearly planar pyrimidine molecule, which forms hydrogen bonds in the crystal, affecting its stability and reactivity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function. For example, the reactivity of the pyrimidine ring allows for the formation of hydrogen bonds, as seen in the crystal packing of pyrimidine-2,4-diamine acetone monosolvate . The substitution patterns on the pyrimidine ring, such as chloro and amino groups, can significantly influence the compound's reactivity and its ability to bind to biological targets, as seen in the study of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and the ability to form hydrogen bonds, are critical for their biological activity and pharmacokinetic profile. Compounds with optimal lipophilicity and the ability to penetrate cells, as indicated by culture IC50/enzyme IC50 ratios, are more likely to exhibit potent biological effects . The presence of substituents such as chlorine can affect these properties, as seen in the synthesis and evaluation of various 2,4-diaminopyrimidines .

Scientific Research Applications

Synthesis and Anti-HIV Activity

2,6-Dichloropyrimidine-4,5-diamine has been used in the synthesis of compounds with potent anti-HIV activity. Notably, carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) emerged as a significant anti-HIV agent due to its high selectivity and ability to inhibit HIV infectivity and replication in T-cells at non-toxic concentrations (Vince & Hua, 1990).

Study of Tautomerism and Vibrational Spectra

Research involving 2,6-Dichloropyrimidine-4,5-diamine includes theoretical studies of its tautomers. One study investigated the tautomerism of 4,5-diamine-2,6-dimercaptopyrimidine, finding three energetically favored tautomers using FTIR spectroscopy and ab-initio HF/SCF and DFT calculations (Timm et al., 2008).

Development of Polyimides with High Thermal Stability

This compound has also been instrumental in synthesizing novel polyimides with high thermal stability. These polyimides showed high glass transition temperatures and excellent thermal stability, making them potentially useful in various industrial applications (Wang et al., 2008).

Amination Reactions for Derivative Synthesis

The amination of 2,4-dichloropyrimidine with polyamines has been studied, leading to the formation of macrocyclic compounds containing pyrimidine fragments. This research is crucial for synthesizing various pyrimidine derivatives (Kobelev et al., 2010).

Synthesis of Fluorescent Poly(pyridine-imide) Acid Chemosensors

2,6-Dichloropyrimidine-4,5-diamine has been used in creating novel fluorescent poly(pyridine-imide) acid chemosensors. These chemosensors can act as “off–on” fluorescent switchers for acids, demonstrating potential applications in chemical sensing technologies (Wang et al., 2008).

Future Directions

The compound is a useful intermediate in the preparation of antiviral nucleoside analogues5. Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in the development of new antiviral drugs.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

2,6-dichloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAQTIZGIIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286462
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrimidine-4,5-diamine

CAS RN

130838-36-7
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2,6-dichloro-5-nitropyrimidine, prepared as described in a), in methanol (30 ml), was added Raney nickel freshly prepared from 500 mg of alloy. The reaction mixture was stirred 20 hours in the hydrogen atmosphere. Then a new catalyst, prepared from 500 mg of alloy, was added and the reaction mixture was stirred next 24 hours in the hydrogen atmosphere. The catalyst was removed, the reaction mixture was concentrated in vacuo and the residue was extracted with hot water. Product, which was obtained after cooling of the water solution, was purified by chromatography (SiO2, VI—1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Seela, F Ramzaeva, H Rosemeyer - researchgate.net
Purines are one of the most ubiquitous heterocycles (Scheme 1). The quantity of naturally occurring purines produced on the earth is enormous, as 50% of ribonucleic acid (RNA) and 2…
Number of citations: 0 www.researchgate.net
P Daumar, BM Zeglis, N Ramos, V Divilov… - European journal of …, 2014 - Elsevier
Type II topoisomerase (Topo-II) is an ATP-dependent enzyme that is essential in the transcription, replication, and chromosome segregation processes and, as such, represents an …
Number of citations: 15 www.sciencedirect.com

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